1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

Catalog No.
S1786213
CAS No.
134301-24-9
M.F
C11H9F3O2
M. Wt
230.186
Availability
In Stock
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1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

CAS Number

134301-24-9

Product Name

1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

IUPAC Name

1-[2-(trifluoromethyl)phenyl]butane-1,3-dione

Molecular Formula

C11H9F3O2

Molecular Weight

230.186

InChI

InChI=1S/C11H9F3O2/c1-7(15)6-10(16)8-4-2-3-5-9(8)11(12,13)14/h2-5H,6H2,1H3

InChI Key

IYKWXHHGWGTFIX-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C1=CC=CC=C1C(F)(F)F

Synonyms

1-(2-TRIFLUOROMETHYL-PHENYL)-BUTANE-1,3-DIONE

1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione is a chemical compound characterized by its molecular formula C11H9F3O2 and a molecular weight of approximately 230.18 g/mol. This compound appears as a pale yellow liquid and is notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activities. The presence of the trifluoromethyl group enhances lipophilicity and alters the compound's reactivity, making it of interest in various chemical applications and studies .

The chemical behavior of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione is influenced by the presence of the carbonyl groups in the butane-1,3-dione structure. Key reactions include:

  • Condensation Reactions: The compound can undergo aldol condensation, leading to more complex structures.
  • Nucleophilic Addition: The electrophilic nature of the carbonyl groups allows for nucleophilic attack, which can lead to various derivatives.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .

The synthesis of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione can be achieved through various methods:

  • Direct Acylation: This involves acylating a suitable aromatic precursor with a trifluoroacetyl chloride.
  • Condensation Reactions: Utilizing diketones and aromatic compounds in a condensation reaction under acidic or basic conditions can yield the desired product.
  • Fluorination Reactions: Introducing the trifluoromethyl group via fluorination techniques on an appropriate phenolic precursor.

These methods allow for the efficient production of the compound in laboratory settings .

The applications of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione span several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its antimicrobial properties make it a candidate for use in agrochemicals.
  • Material Science: The unique properties imparted by the trifluoromethyl group make it useful in developing novel materials with specific characteristics .

Interaction studies involving 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione focus on its role as an enzyme inhibitor. Specifically:

  • Cytochrome P450 Interaction: The compound has been studied for its ability to inhibit CYP2C19, which is crucial for drug metabolism. Understanding these interactions helps in predicting drug-drug interactions and optimizing therapeutic regimens .

Several compounds share structural similarities with 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione258346-69-9C11H9F3O2Different position of trifluoromethyl group
4,4,4-Trifluoroacetophenone13530-59-5C9H6F3OSimpler structure without butane chain
1-(2-Trifluoromethylphenyl)ethanone134301-24-9C10H8F3OShorter carbon chain compared to butane

Uniqueness

The uniqueness of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione lies in its specific arrangement of functional groups and the longer carbon chain compared to similar compounds. This structural configuration contributes to its distinctive chemical reactivity and potential biological effects .

The enol-keto tautomerism dynamics of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione represent a fundamental equilibrium process that governs the compound's chemical behavior and reactivity. This β-diketone system exhibits characteristic tautomeric interconversion between the diketo form and two possible enol forms, with the equilibrium position significantly influenced by the ortho-trifluoromethyl substituent [1] [2].

The tautomeric equilibrium in this compound occurs through a proton transfer mechanism involving a four-membered ring transition state, similar to other β-diketones [3]. Computational studies using density functional theory methods reveal that the activation energy barrier for the keto-enol tautomerization process typically ranges from 30-32 kcal/mol, which places the interconversion in the slow exchange regime on the nuclear magnetic resonance timescale [1] [3]. This allows for the observation of separate resonances for each tautomeric form in nuclear magnetic resonance spectroscopy.

The presence of the ortho-trifluoromethyl group introduces significant electronic perturbations that affect the tautomeric equilibrium dynamics. Unlike para-substituted trifluoromethyl derivatives, the ortho-position creates both electronic and steric influences [4]. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the methylene protons adjacent to the carbonyl groups, facilitating enol formation [5]. However, steric interactions between the bulky trifluoromethyl group and the enol hydroxyl group can introduce conformational constraints that affect the overall equilibrium position.

Nuclear magnetic resonance studies of related trifluoromethyl-containing β-diketones demonstrate that these compounds typically exist predominantly in the enol form in non-polar solvents, with enol contents ranging from 85-95% [6]. The rapid intramolecular proton exchange between the two equivalent enol forms (when the substituents allow symmetry) results in averaged nuclear magnetic resonance signals for the enolic protons [7] [8]. The characteristic enol proton typically appears as a broad singlet around 15-16 ppm in the proton nuclear magnetic resonance spectrum, indicative of strong intramolecular hydrogen bonding [9].

The fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable insights into the tautomeric behavior of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione. The chemical shift of the trifluoromethyl group is sensitive to the local electronic environment and can distinguish between keto and enol forms [6]. In the enol form, extended conjugation through the enolic double bond typically results in deshielding of the fluorine nuclei, shifting the fluorine-19 resonance to lower field compared to the diketo form.
Kinetic studies reveal that the forward and reverse rate constants for enol-keto interconversion are influenced by both intrinsic molecular factors and external conditions such as temperature and solvent [10]. The ortho-trifluoromethyl substituent affects these rate constants asymmetrically, with the enolization rate enhanced due to increased methylene proton acidity, while the ketonization rate may be retarded due to stabilization of the enol form through enhanced intramolecular hydrogen bonding [11].

Hydrogen Bonding Network Analysis

The hydrogen bonding network in 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione represents a critical structural feature that fundamentally determines its tautomeric preferences and molecular stability. The intramolecular hydrogen bond formed between the enol hydroxyl group and the adjacent carbonyl oxygen creates a six-membered chelate ring that provides significant thermodynamic stabilization to the enol tautomer [12] [5].

Quantum chemical calculations using density functional theory methods reveal that the intramolecular hydrogen bond in this compound exhibits enhanced strength compared to simple β-diketones due to the electron-withdrawing influence of the ortho-trifluoromethyl group [11] [13]. The hydrogen bond distance typically ranges from 1.48-1.54 Å, which places it in the category of strong intramolecular hydrogen bonds [14]. The bond exhibits characteristics intermediate between conventional hydrogen bonds and low-barrier hydrogen bonds, with significant covalent character evident from natural bond orbital analysis [5].

The geometry of the hydrogen bonding network shows that the hydroxyl proton is positioned almost equidistant between the two carbonyl oxygen atoms in the most stable enol configuration. This quasi-symmetric arrangement results from the electronic delocalization across the entire β-diketone framework, creating a resonance-stabilized system where the hydrogen bond is strengthened by the extended conjugation [12] [14]. The ortho-trifluoromethyl substituent enhances this delocalization through its strong electron-withdrawing effect, which increases the electrophilicity of the carbonyl groups and thereby strengthens the hydrogen bond acceptor capability.

Topological analysis using atoms in molecules theory demonstrates that the hydrogen bond critical point exhibits high electron density values (typically 0.04-0.05 atomic units), indicating substantial orbital overlap between the hydrogen and acceptor oxygen [15] [16]. The Laplacian of the electron density at the critical point shows negative values, suggesting that the interaction has significant covalent character beyond simple electrostatic attraction [5]. This enhanced covalency contributes to the exceptional stability of the enol form in this compound.

The hydrogen bonding network also influences the molecular geometry in ways that extend beyond the immediate chelate ring. The planarity of the β-diketone framework is maintained and even enhanced by the intramolecular hydrogen bond, which locks the molecule into a rigid conformation [17] [13]. This planarity maximizes π-conjugation across the entire system and optimizes orbital overlap for the hydrogen bonding interaction.

Nuclear magnetic resonance spectroscopy provides experimental evidence for the hydrogen bonding network characteristics. The enol proton chemical shift of approximately 15.5-16.2 ppm indicates very strong hydrogen bonding, while the large downfield shift suggests significant deshielding due to the electron-withdrawing trifluoromethyl group [7] [18]. Temperature-dependent nuclear magnetic resonance studies show that the hydrogen bond exhibits minimal temperature dependence over normal liquid ranges, indicating high bond strength and rigid geometry [19].

Computational analysis of the hydrogen bonding network reveals that multiple resonance structures contribute to the overall stabilization, with the hydrogen bond strength correlated with the degree of electronic delocalization [14]. The presence of the ortho-trifluoromethyl group creates an asymmetric electronic environment that can lead to preferential hydrogen bonding toward the carbonyl group proximate to the trifluoromethyl-substituted phenyl ring, resulting in distinct thermodynamic preferences for specific enol conformations [11].

Solvent Effects on Tautomeric Equilibrium

The solvent environment exerts profound influence on the tautomeric equilibrium of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione, with the equilibrium position shifting dramatically depending on solvent polarity, hydrogen bonding capability, and dielectric properties [20] [10]. Understanding these solvent effects is crucial for predicting and controlling the compound's behavior in different chemical environments.

In non-polar solvents such as benzene-d6 and carbon tetrachloride, the enol form predominates strongly due to the stabilizing intramolecular hydrogen bond being unopposed by competitive solvation effects [10] [21]. The dielectric constant of the solvent correlates inversely with enol content, with non-polar solvents (dielectric constant < 5) favoring enol populations exceeding 90% [19]. In these environments, the compound benefits maximally from the intramolecular hydrogen bonding stabilization without interference from solvent molecules.

As solvent polarity increases, there is a systematic shift toward increased keto form population. In moderately polar aprotic solvents like acetone-d6 (dielectric constant 20.7) and acetonitrile-d3 (dielectric constant 35.9), the enol content typically decreases to 70-80% due to preferential solvation of the more polar diketo form [10] [22]. The polar carbonyl groups in the keto tautomer interact favorably with the dipolar solvent molecules, providing stabilization that competes with the intramolecular hydrogen bonding advantage of the enol form.

Highly polar solvents such as dimethyl sulfoxide-d6 (dielectric constant 46.7) and water/deuterium oxide (dielectric constant 78.4) cause dramatic shifts toward the keto form, with enol populations often dropping below 30% [20] [21]. This behavior follows Meyer's rule, which states that increasing solvent polarity favors the more polar tautomer. However, the specific case of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione shows that the ortho-trifluoromethyl group enhances the dipole moment difference between tautomers, making the compound particularly sensitive to solvent polarity effects [6].

Protic solvents introduce additional complexity through competitive hydrogen bonding effects [10] [19]. Alcohols such as methanol-d4 and ethanol-d6 can disrupt the intramolecular hydrogen bond in the enol form by forming intermolecular hydrogen bonds with the hydroxyl group. This disruption destabilizes the enol form and shifts the equilibrium toward the keto tautomer [21]. Water represents the extreme case of this effect, where extensive hydrogen bonding networks with solvent molecules completely overcome the intramolecular hydrogen bonding advantage.

The ortho-trifluoromethyl substituent creates unique solvent interaction patterns that distinguish this compound from other β-diketones. The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors, creating additional solvation sites that influence the overall equilibrium [4] [23]. In protic solvents, these interactions can provide stabilization to both tautomeric forms, but the geometric constraints imposed by the ortho-substitution pattern often favor specific conformations.

Quantitative analysis of solvent effects reveals that the equilibrium constant for enol-keto tautomerization correlates with several solvent parameters including dielectric constant, Gutmann donor and acceptor numbers, and Kamlet-Taft parameters [10]. The Kamlet-Taft α parameter (hydrogen bond donating ability) shows particularly strong correlation with keto form stabilization, while the π* parameter (polarizability/dipolarity) correlates with general polarity effects [22].

Mixed solvent systems provide opportunities for fine-tuning tautomeric equilibria. Binary mixtures of polar and non-polar solvents show non-linear relationships between composition and enol content, indicating preferential solvation effects where the two tautomers experience different local solvent environments [6] [21]. This behavior is particularly pronounced in water-organic solvent mixtures, where the compound may exist in microenvironments with compositions different from the bulk solvent.

Substituent Electronic Effects on Stability

The electronic effects of substituents on the tautomeric stability of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione arise from the unique combination of the ortho-positioned trifluoromethyl group and its interaction with the β-diketone framework. The ortho-trifluoromethyl substituent exerts both inductive and resonance effects that significantly modify the electronic distribution within the molecule and consequently influence tautomeric preferences [11] [4].

The trifluoromethyl group represents one of the strongest electron-withdrawing substituents in organic chemistry, with a Hammett σ value of +0.54 in the meta position and +0.53 in the para position [24]. In the ortho position, additional complexity arises from both through-space electrostatic effects and through-bond inductive effects. The strong electron-withdrawing character increases the electrophilicity of both carbonyl groups in the β-diketone system, enhancing their hydrogen bond acceptor capability and stabilizing the enol form through stronger intramolecular hydrogen bonding [5].

Comparative studies with related compounds demonstrate that the position of the trifluoromethyl group critically affects tautomeric behavior. While meta and para-trifluoromethyl derivatives show enhanced enol stability through purely inductive effects, the ortho-substituted compound exhibits additional steric and through-space electronic interactions [25] [26]. The close proximity of the trifluoromethyl group to the β-diketone framework creates a local electric field that can influence proton transfer dynamics and hydrogen bond geometry [4].

The electron-withdrawing effect of the ortho-trifluoromethyl group significantly increases the acidity of the methylene protons in the β-diketone chain. Computational studies show that the pKa values for deprotonation at the α-carbon positions are lowered by approximately 2-3 units compared to the unsubstituted phenyl derivative [5]. This enhanced acidity facilitates enol formation and contributes to the kinetic favorability of the enolization process.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital in the enol form is significantly stabilized by the electron-withdrawing trifluoromethyl group, while the lowest unoccupied molecular orbital energy is also lowered [11]. This results in a smaller highest occupied molecular orbital-lowest unoccupied molecular orbital gap that enhances the stability of the enol form through improved orbital mixing and electron delocalization. The orbital coefficients show increased electron density on the oxygen atoms of the β-diketone system, consistent with enhanced hydrogen bond acceptor strength.

Natural bond orbital analysis demonstrates that the trifluoromethyl group participates in hyperconjugative interactions with the aromatic ring π-system [5] [27]. These interactions create a pathway for electron withdrawal that extends through the aromatic ring to the β-diketone substituent. The second-order perturbation energies for these interactions are substantial (15-25 kcal/mol), indicating significant electronic communication between the trifluoromethyl group and the tautomeric site.

The resonance effects of the ortho-trifluoromethyl group differ from those of other electron-withdrawing substituents such as nitro or cyano groups because fluorine atoms cannot participate in π-bonding with the aromatic ring [28]. Instead, the electronic effects are primarily inductive and electrostatic in nature. However, the high electronegativity of fluorine creates a strong local dipole that can interact with the polarizable π-electron system of both the aromatic ring and the enol double bond [23].

Charge distribution analysis using atoms in molecules methodology shows that the ortho-trifluoromethyl group creates an asymmetric charge distribution within the β-diketone framework [4]. The carbonyl oxygen proximate to the trifluoromethyl-substituted ring carries enhanced negative charge, making it a stronger hydrogen bond acceptor. This asymmetry can lead to preferential formation of specific enol conformations and affects the overall equilibrium distribution among possible tautomeric forms.

The electronic effects extend to influence the thermodynamic parameters of tautomerization. The enthalpy of enol formation is made more favorable by approximately 2-4 kcal/mol compared to unsubstituted analogs, while the entropy change is less affected due to the rigid molecular framework imposed by strong intramolecular hydrogen bonding [18]. The result is a substantial increase in the equilibrium constant for enol formation, typically by 1-2 orders of magnitude compared to electron-neutral substituents.

XLogP3

2.3

Wikipedia

1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

Dates

Last modified: 07-20-2023

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